2-methyl-N-phenylaniline
Overview
Description
2-Methyl-N-phenylaniline, also known as N-(2-methylphenyl)-N-phenylamine, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and one of the hydrogen atoms on the benzene ring is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 2-methylaniline with bromobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as nitration of toluene, reduction to 2-methylaniline, and subsequent N-arylation with bromobenzene .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-phenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Secondary amines.
Substitution: Various substituted anilines.
Scientific Research Applications
2-Methyl-N-phenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . The compound’s structure allows it to interact with aromatic residues in proteins, leading to changes in protein function and cellular responses .
Comparison with Similar Compounds
N-Phenylaniline: Lacks the methyl group, resulting in different reactivity and applications.
2-Methyl-N-methylaniline: Contains an additional methyl group on the nitrogen, altering its chemical properties and uses.
N,N-Diphenylaniline: Has two phenyl groups attached to the nitrogen, making it more sterically hindered and less reactive in certain reactions.
Uniqueness: 2-Methyl-N-phenylaniline is unique due to the presence of both a methyl group and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Properties
IUPAC Name |
2-methyl-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMODJXOTWYBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450829 | |
Record name | 2-Methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-39-6 | |
Record name | 2-Methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-methoxy-2-methyl-N-phenylaniline and how do they influence its interactions?
A1: 4-Methoxy-2-methyl-N-phenylaniline, also known as DPA, features two aromatic rings connected by a nitrogen atom. [, ] The molecular formula of the compound is C14H15NO. [] A key structural characteristic is the near perpendicular orientation of the two aromatic rings. [] This specific spatial arrangement, along with the presence of a methoxy group and a methyl group on one of the rings, influences its interactions with other molecules. Specifically, π–π stacking interactions between the aromatic rings and intermolecular N—H⋯O hydrogen bonds are crucial for its supramolecular aggregation. []
Q2: What synthetic approaches are currently employed for the production of 4-methoxy-2-methyl-N-phenylaniline?
A2: Various synthetic methods have been developed for producing 4-methoxy-2-methyl-N-phenylaniline. [] Recent research has focused on exploring new methods and technological routes to synthesize this compound more efficiently. [] These advancements aim to optimize the synthesis of 4-methoxy-2-methyl-N-phenylaniline, paving the way for potential industrial-scale production. []
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